molecular formula C6H6BrF3N2 B8049106 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B8049106
M. Wt: 243.02 g/mol
InChI Key: FEERQYPNZVUORJ-UHFFFAOYSA-N
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Description

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is an organic compound with the molecular formula C6H6BrF3N2 It is a halogenated pyrazole derivative, characterized by the presence of a bromine atom and a trifluoropropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of 3,3,3-trifluoropropylhydrazine with 3-bromo-1-propyne under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as copper(I) iodide. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously collected. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of pyrazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Formation of pyrazole oxides.

    Reduction Reactions: Formation of pyrazoline derivatives.

Scientific Research Applications

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 3-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 3-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 3-Fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Comparison

Compared to its analogs, this compound exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it a versatile intermediate for the synthesis of various derivatives. Additionally, the trifluoropropyl group imparts significant lipophilicity and metabolic stability, enhancing its potential as a bioactive compound.

Properties

IUPAC Name

3-bromo-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c7-5-1-3-12(11-5)4-2-6(8,9)10/h1,3H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEERQYPNZVUORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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